Steric Differentiation from 4-(Azetidin-3-yl)morpholine via 2,2-Dimethyl Substitution
The 2,2-dimethyl substitution on the morpholine ring introduces a significantly higher degree of steric bulk compared to the unsubstituted analog 4-(azetidin-3-yl)morpholine. This is predicted to increase the topological polar surface area (TPSA) and alter the conformational ensemble of the morpholine ring, directly impacting the selectivity of the final PI3Kδ inhibitor as per the patent's structure-activity relationships [1].
| Evidence Dimension | Predicted Steric and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 170.25 g/mol; Molecular Formula: C9H18N2O |
| Comparator Or Baseline | 4-(Azetidin-3-yl)morpholine: Molecular Weight 142.20 g/mol; Molecular Formula: C7H14N2O |
| Quantified Difference | Delta MW = +28.05 g/mol (two additional methyl groups) |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
The increased steric bulk directly influences the binding mode and selectivity profile of the resulting PI3Kδ inhibitor, a key differentiator for researchers optimizing lead compounds.
- [1] Price, S. et al. Bicyclic pyrimidine PI3K inhibitor compounds selective for P110 delta, and methods of use. US Patent US8173650B2, 2012. View Source
